molecular formula C8H12N4O B14001780 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide CAS No. 827587-96-2

6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide

Cat. No.: B14001780
CAS No.: 827587-96-2
M. Wt: 180.21 g/mol
InChI Key: LBTOBWBAGYLWJL-UHFFFAOYSA-N
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Description

6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate amine and carboxamide precursors. One common method involves the condensation of 2,6-diaminopyridine with 2-chloro-N-(2-aminoethyl)acetamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways and cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide is unique due to its specific combination of amino and carboxamide groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

827587-96-2

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-amino-N-(2-aminoethyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c9-3-4-11-8(13)6-1-2-7(10)12-5-6/h1-2,5H,3-4,9H2,(H2,10,12)(H,11,13)

InChI Key

LBTOBWBAGYLWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN)N

Origin of Product

United States

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